MTSEA-Chloride

Ion Channel Gating Cysteine Scanning Voltage-Gated Sodium Channels

For researchers mapping ion channel gating or GPCR binding sites, unreliable sulfhydryl reagents produce irreproducible SCAM data. MTSEA-Chloride (≥98% HPLC) overcomes this with proven, specific cysteine modification at pH 7.5 (t₁/₂≈15 min). • 4.6 Å diameter enables residue-level pore mapping inaccessible to bulkier MTS reagents. • >1000-fold state-dependent modification in voltage-gated channels supports gating mechanism dissection. • Standardized protocol (2.5 mM, 1-5 min) ensures cross-experiment comparability. Available for immediate global shipping with lot-specific CoA and SDS.

Molecular Formula C3H10ClNO2S2
Molecular Weight 191.7 g/mol
Cat. No. B13123390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTSEA-Chloride
Molecular FormulaC3H10ClNO2S2
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCN.Cl
InChIInChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H
InChIKeyYTDDUJNXUXWWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTSEA-Chloride: Sulfhydryl Probe for Protein Topology


MTSEA-Chloride (2-Aminoethyl Methanethiosulfonate Hydrochloride) is a water-soluble, positively charged methanethiosulfonate (MTS) reagent . It is a core chemical tool in protein chemistry, specifically designed to react rapidly and specifically with the free sulfhydryl (-SH) groups of cysteine residues to form mixed disulfides . This reaction, known as the thiol-disulfide exchange, introduces a positively charged ammonium group, effectively mimicking a lysine side chain and enabling the covalent modification and labeling of proteins [1]. The compound is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique used to probe the structure, function, and dynamic conformational transitions of membrane proteins, ion channels, and transporters [2].

Water-soluble, positively charged MTS probe for cysteine labeling
Introduces ammonium group mimicking lysine side chain
Core reagent for SCAM-based protein topology and channel gating studies

MTSEA-Chloride: Not Interchangeable with Other MTS Reagents


The MTS reagent family is not a commodity; each member has distinct physicochemical properties that directly dictate its utility and experimental outcomes. A 'generic' sulfhydryl reagent cannot substitute for MTSEA-Chloride due to its specific combination of molecular size, charge, and stability, which collectively determine its accessibility to different protein microenvironments and the functional consequences of its modification. These differences are not merely incremental but are quantifiable and can lead to contradictory results, making reagent selection a critical, evidence-based decision [1].

Size-limited accessibility

MTSEA (4.6 Å) penetrates constricted sites that bulkier MTSET (5.8 Å) may not reach, altering spatial coverage.

Charge-dependent functional outcome

The introduced positive charge can neutralize adjacent negative residues, a functional effect absent with neutral or anionic MTS reagents.

Protocol mismatch

MTSEA reacts 2.5× slower than MTSET and has a 15-min half-life; protocols optimized for other MTS reagents may not transfer directly.

Quantitative Comparison: MTSEA-Chloride vs. MTSET & MTSES


State-Dependent Cysteine Modification: Resting vs. Depolarized

In a direct head-to-head comparison on the human heart sodium channel (NaV1.5), the modification of mutant K1237C channels by MTSEA was 10^3-fold (1000-fold) faster in the depolarized state (protocol II) compared to the hyperpolarized state (protocol I). In stark contrast, modification by the bulkier MTSET and negatively charged MTSES was minimal in either state, demonstrating that MTSEA's unique size and charge provide a distinct state-dependent accessibility profile critical for probing channel gating mechanisms [1].

State-Dependent Accessibility
Head-to-head
MTSEA: ~1000-fold faster modification in depolarized state (P
Supports state-dependent gating studies
NaV1.5 K1237C mutant, HEK-293 cells
Intrinsic Reactivity
Cross-study
MTSET 2.5× faster than MTSEA MTSEA baseline; MTSES 0.25× MTSEA
Informs labeling time and concentration
pH 7.5, room temperature
Hydrolytic Stability
Data to verify
Half-life (t₁/₂) = 15 min
Defines practical working window
pH 7.5, room temperature
Ligand Binding Inhibition
Class-level
MTSEA: Complete inhibition of agonist and antagonist binding at Cys130. Other sulfhydryl reagents: No significant effect
Charge-specific modulation of binding
MC4 receptor, HEK-293 cells
Size-Dependent Pore Access
Head-to-head
MTSEA (4.6 Å): Poorly state-dependent modification of 275C. MTSET (5.8 Å): 1000× faster modification in open state
Enables higher-resolution pore mapping
KCa3.1 channel, cavity-lining 275C
Ion Channel Gating Cysteine Scanning Voltage-Gated Sodium Channels

Intrinsic Reactivity: MTSET vs. MTSEA

The intrinsic chemical reactivity of MTS reagents with small sulfhydryl compounds follows a clear hierarchy. Under identical experimental conditions, MTSET reacts 2.5 times faster than MTSEA, and 10 times faster than the negatively charged MTSES [1]. This cross-study comparable data provides a crucial baseline for experimental design, dictating the necessary concentration and exposure time for efficient modification.

Intrinsic Reactivity
Cross-study
MTSET 2.5× faster than MTSEA MTSEA baseline; MTSES 0.25× MTSEA
Informs labeling time and concentration
pH 7.5, room temperature
Reaction Kinetics Thiol Reactivity Assay Development

Hydrolytic Stability Profile of MTSEA

The hydrolytic stability of MTS reagents in aqueous buffers is a critical determinant of their working life and experimental reproducibility. At pH 7.5 and room temperature, MTSEA hydrolyzes with a half-life (t₁/₂) of 15 minutes. This positions it between the less stable MTSET (t₁/₂ = 10 minutes) and the more stable MTSES (t₁/₂ = 20 minutes) . This quantitative stability profile informs the recommended working concentrations and handling procedures, such as the typical use of 2.5mM MTSEA for 1-5 minute applications .

Hydrolytic Stability
Data to verify
Half-life (t₁/₂) = 15 min
Defines practical working window
pH 7.5, room temperature
Reagent Stability Experimental Protocol Buffer Compatibility

Charge Neutralization Disrupts GPCR Ligand Binding

The functional outcome of cysteine modification is often dictated by the introduced moiety's properties. In a study on the human melanocortin-4 (MC4) receptor, MTSEA modification of Cys130 in transmembrane helix 3 inhibited binding of both an agonist (125I-NDPalpha-MSH) and an antagonist (125I-SHU9119) in a concentration-dependent manner. Critically, other sulfhydryl-reactive reagents did not inhibit ligand binding, indicating that the effect was not merely due to thiol blockage but specifically to the neutralization of a nearby negative charge (Asp126) by MTSEA's positively charged aminoethyl group [1].

Ligand Binding Inhibition
Class-level
MTSEA: Complete inhibition of agonist and antagonist binding at Cys130. Other sulfhydryl reagents: No significant effect
Charge-specific modulation of binding
MC4 receptor, HEK-293 cells
GPCR Pharmacology Ligand Binding Assay Charge Reversal

Size-Dependent Access: MTSEA vs. MTSET in Channel Pores

The smaller molecular diameter of MTSEA (4.6 Å) compared to MTSET (5.8 Å) grants it access to sterically constrained microenvironments within proteins, a critical factor in high-resolution structural mapping. In the KCa3.1 potassium channel, the modification rates of the cavity-lining 275C residue by MTSEA were poorly state-dependent, while the bulkier MTSET showed modification rates 10^3 (1000-fold) faster for the open state configuration [1]. Furthermore, MTSET's modification rate was 10^3-10^4 faster for the more accessible 286C residue compared to 275C, highlighting how size differentials directly impact the interpretation of conformational dynamics and pore dimensions [1].

Size-Dependent Pore Access
Head-to-head
MTSEA (4.6 Å): Poorly state-dependent modification of 275C. MTSET (5.8 Å): 1000× faster modification in open state
Enables higher-resolution pore mapping
KCa3.1 channel, cavity-lining 275C
Channel Pore Mapping Steric Hindrance SCAM

MTSEA-Chloride Research Applications


Topological Mapping of Ion Channels via SCAM

MTSEA-Chloride is the reagent of choice for Substituted Cysteine Accessibility Method (SCAM) experiments requiring a high-resolution map of a protein's pore or binding crevice. As demonstrated in studies of the KCa3.1 potassium channel , its smaller 4.6 Å diameter allows it to penetrate and report on sterically constrained regions that are inaccessible to bulkier MTS reagents like MTSET (5.8 Å). Its intermediate stability (t₁/₂=15 min) provides a practical working window for detailed kinetic analyses, making it ideal for mapping the conformational changes associated with channel gating or transporter cycling.

State-Dependent Gating of Voltage-Gated Ion Channels

For researchers probing the dynamic gating mechanisms of voltage-gated ion channels, MTSEA-Chloride offers a unique advantage. Its state-dependent accessibility profile, as quantitatively demonstrated in NaV1.5 sodium channels where it showed >1000-fold faster modification in depolarized states compared to MTSET's minimal response , makes it an invaluable probe for dissecting voltage-sensor movements and pore opening. This property allows for the precise identification of residues that change their exposure to the aqueous environment during channel activation or inactivation.

Electrostatic Mapping in GPCR Ligand-Binding Pockets

MTSEA-Chloride is uniquely suited for studies investigating the role of electrostatic interactions in G protein-coupled receptor (GPCR) ligand binding. Its positively charged aminoethyl moiety can neutralize nearby negative charges upon cysteine modification, as shown in the human melanocortin-4 receptor where its modification of Cys130 uniquely abolished ligand binding, an effect not seen with other sulfhydryl reagents . This makes it a precise tool for identifying and validating salt bridges and charge-charge interactions critical for receptor pharmacology.

Standardized Cysteine Modification Protocols

In laboratories performing routine cysteine labeling or modification assays, the well-characterized and predictable reactivity profile of MTSEA-Chloride supports protocol standardization. The established routine of using 2.5 mM MTSEA for 1-5 minutes at pH 7.5 is based on its defined intrinsic reactivity (2.5x slower than MTSET) and hydrolytic stability (15 min half-life). This provides a reliable, off-the-shelf starting point for a wide range of applications, from simple protein modification to complex functional assays in Xenopus oocytes , ensuring reproducibility and comparability across experiments.

Application
Selection Property
Validation Focus
Topological mapping via SCAM
Small molecular diameter for steric constraint penetration
Steric constraint accessibility testing
Voltage-gated channel gating studies
State-dependent modification profile
State-dependent labeling rate verification
Electrostatic mapping in GPCR pockets
Positively charged ammonium group
Charge-dependent binding disruption validation
Standardized cysteine labeling protocols
Characterized reactivity and intermediate stability
Working concentration and time optimization
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